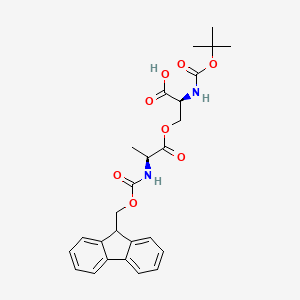

Boc-Ser(Ala-Fmoc)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boc-Ser(Ala-Fmoc)-OH, otherwise known as t-Butoxycarbonyl-L-serine(2-amino-2-phenylacetamido)-4-methyl-phenoxyacetate, is an important organic compound used in organic synthesis. It is a versatile reagent used in peptide synthesis and has a wide range of applications in biochemistry and medicinal chemistry. It is a widely used reagent in the synthesis of peptides, proteins and other biological compounds. It is important in the development of new drugs and in the study of biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Peptide Synthesis Techniques

- Boc-Ser(Ala-Fmoc)-OH has been used in various peptide synthesis methods. For instance, the Merrifield peptide synthesis, which utilizes Fmoc as the N-α-protecting group in the solid-phase synthesis of peptides, is an example. This technique allows for the monitoring and quantitative analysis of the deprotection process of the Fmoc group, crucial in peptide chain formation. The Fmoc group notably influences the secondary structure of the peptides, supporting mainly a β-sheet conformation (Larsen et al., 1993).

Protection Groups in Peptide Synthesis

- Boc-Ser(Ala-Fmoc)-OH plays a critical role as a protecting group in peptide synthesis. The use of 2,2,2-trichloroethyl groups for phosphate protection in phosphoserine peptide synthesis is one such application, where derivatives like Fmoc-Ser(PO3Tc2)-OH are used for efficient peptide synthesis (Paquet, 2009).

Synthesis of Phosphorylated Peptides

- In the synthesis of selectively phosphorylated peptides, compounds like Boc-Ser(Ala-Fmoc)-OH are utilized. An example includes the solid phase synthesis of phosphopeptides where the peptide is assembled without side-chain protection on Ser and Tyr, using Boc for N-terminal protection. This method results in high yield and purity of phosphopeptides, demonstrating the versatility of Boc-Ser(Ala-Fmoc)-OH in peptide synthesis (Stærkær et al., 1991).

Advanced Peptide Synthesis Technologies

- Boc-Ser(Ala-Fmoc)-OH is also integral in advanced peptide synthesis technologies like the synthesis of protected derivatives and short peptides of antAib, a novel amino acid. This demonstrates the compound's utility in creating complex peptide structures with unique properties (Lohier et al., 2006).

Synthesis of Hydrophobic Peptides

- The compound has been employed in the synthesis of hydrophobic peptides, useful in applications like cancer vaccinations. In one study, Boc-Ser- OH was used as a hydrolysis-labile ester provider in the solid phase synthesis of a peptide with Fmoc chemistry (Shakoori & Gangakhedkar, 2014).

Propiedades

IUPAC Name |

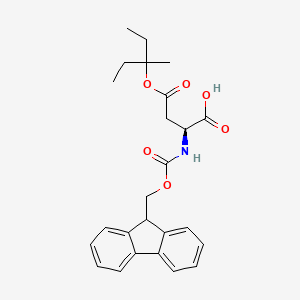

(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O8/c1-15(23(31)34-14-21(22(29)30)28-25(33)36-26(2,3)4)27-24(32)35-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,27,32)(H,28,33)(H,29,30)/t15-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJCOUIAJPRCEQ-BTYIYWSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Ser(Fmoc-Ala)-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

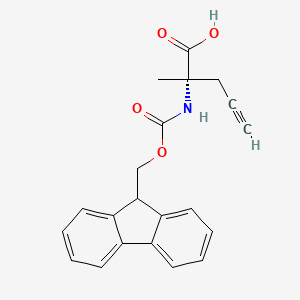

![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)

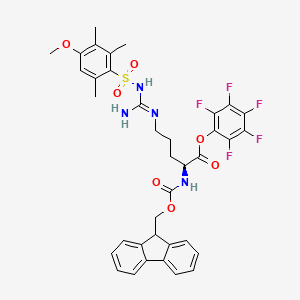

![(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613561.png)